4-(2-methylbutylidene)piperidinehydrochloride
CAS No.: 2839138-45-1
Cat. No.: VC11999145
Molecular Formula: C10H20ClN
Molecular Weight: 189.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839138-45-1 |
|---|---|
| Molecular Formula | C10H20ClN |
| Molecular Weight | 189.72 g/mol |
| IUPAC Name | 4-(2-methylbutylidene)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C10H19N.ClH/c1-3-9(2)8-10-4-6-11-7-5-10;/h8-9,11H,3-7H2,1-2H3;1H |
| Standard InChI Key | REGYFQRQWHOVFT-UHFFFAOYSA-N |
| SMILES | CCC(C)C=C1CCNCC1.Cl |
| Canonical SMILES | CCC(C)C=C1CCNCC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(2-Methylbutylidene)piperidinehydrochloride features a six-membered piperidine ring with a 2-methylbutylidene group at the fourth position. The hydrochloride salt enhances solubility, a common modification for bioactive amines. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 2839138-45-1 | |
| Molecular Formula | ||
| Molecular Weight | 189.72 g/mol | |
| IUPAC Name | 4-(2-Methylbutylidene)piperidine; hydrochloride | |
| InChI | InChI=1S/C10H19N.ClH/c1-3-9(2)8-10-4-6-11-7-5-10;/h8-9,11H,3-7H2,1-2H3;1H | |
| InChIKey | REGYFQRQW... |
The 2-methylbutylidene moiety introduces steric bulk and hydrophobicity, potentially influencing receptor binding kinetics.
Synthesis and Preparation
General Synthetic Strategies
While no explicit protocols for 4-(2-methylbutylidene)piperidinehydrochloride exist, piperidine derivatives are typically synthesized via:
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Alkylation/Acylation: Introducing substituents via nucleophilic substitution or Friedel-Crafts reactions .
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Condensation Reactions: Forming Schiff bases or enamines, followed by reduction .
For example, 4-(2-methoxyethyl)-piperidine hydrochloride was synthesized by alkylating N-Boc-4-(2-hydroxyethyl)piperidine with methyl iodide, followed by HCl-mediated deprotection . Analogous methods could apply to the target compound by substituting reagents.
Proposed Synthesis Pathway
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Formation of Piperidine Intermediate: React 4-piperidone with 2-methylbutanal under acidic conditions to form the enamine.
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Reduction: Catalytic hydrogenation or borohydride reduction to yield 4-(2-methylbutylidene)piperidine.
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Salt Formation: Treatment with HCl in ethanol to precipitate the hydrochloride salt .
Physicochemical Properties
Stability and Solubility
As a hydrochloride salt, the compound exhibits high water solubility (>1500 g/L), consistent with similar piperidine derivatives . Hygroscopicity necessitates storage below 30°C in airtight containers .
| Property | Value (Predicted) | Analog Data |
|---|---|---|
| Melting Point | 240–245°C | |
| LogP | ~2.1 (calculated) | |
| pKa | 8.9 (amine protonation) |
The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Applications in Medicinal Chemistry
Central Nervous System (CNS) Drugs
Piperidines are prevalent in antipsychotics and analgesics . The compound’s structural features align with blood-brain barrier permeability requirements, making it a candidate for CNS drug leads.
Anticancer Agent Development
Analog studies highlight piperidine derivatives’ roles in apoptosis induction and kinase inhibition . This compound could serve as a scaffold for optimizing anticancer activity through side-chain modifications.
Computational and ADMET Profiling
Drug-Likeness
Computational ADMET predictions for analogous compounds indicate favorable oral bioavailability and low hepatotoxicity . The moderate LogP (~2.1) aligns with Lipinski’s rule of five.
Molecular Docking
Docking simulations with proteins like 6FS1 (myeloma) suggest potential binding via hydrogen bonding and hydrophobic interactions . Further studies should validate these models experimentally.
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